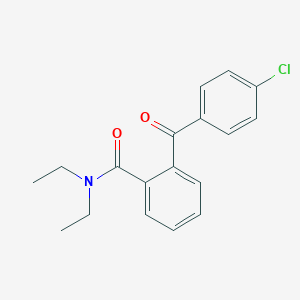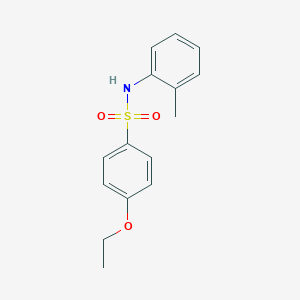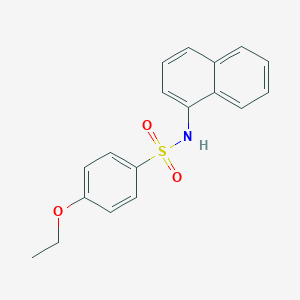![molecular formula C6H8N2O B281803 N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)
N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine, commonly known as MPN, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MPN is a stable and highly reactive compound that has been found to have a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
MPN has been found to have various scientific research applications due to its unique properties. One of the most significant applications of MPN is its use in the synthesis of nitroxyl (HNO) donors. HNO is a potent vasodilator and has been found to have therapeutic potential in the treatment of heart failure and other cardiovascular diseases. MPN has also been used as a reagent in the synthesis of various organic compounds, including nitrones and oximes.
Mécanisme D'action
The mechanism of action of MPN is not fully understood, but it is believed to involve the formation of a stable nitroxyl radical. This radical can then react with various biological molecules, including proteins and lipids, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
MPN has been found to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. MPN has also been found to have neuroprotective effects, and it has been suggested that it may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPN in lab experiments is its stability and ease of synthesis. MPN can be easily synthesized in a laboratory setting, and it is a relatively stable compound that can be stored for extended periods. However, one of the main limitations of using MPN in lab experiments is its reactivity. MPN is a highly reactive compound, and it can react with various biological molecules, leading to potential interference with experimental results.
Orientations Futures
There are many potential future directions for research involving MPN. One potential direction is the development of new HNO donors for the treatment of cardiovascular diseases. Another potential direction is the exploration of MPN's potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of MPN and its potential interactions with biological molecules.
Méthodes De Synthèse
The synthesis of MPN involves the reaction of N-methylhydroxylamine and pyrrole-2-carbaldehyde in the presence of a catalyst. The reaction proceeds via a condensation reaction, and the resulting product is purified through column chromatography. The synthesis of MPN is relatively straightforward and can be carried out in a laboratory setting.
Propriétés
Formule moléculaire |
C6H8N2O |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine |
InChI |
InChI=1S/C6H8N2O/c1-8(9)5-6-3-2-4-7-6/h2-5,9H,1H3/b6-5+ |
Clé InChI |
DZFUULIPAYGEOA-AATRIKPKSA-N |
SMILES isomérique |
CN(/C=C/1\C=CC=N1)O |
SMILES |
CN(C=C1C=CC=N1)O |
SMILES canonique |
CN(C=C1C=CC=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281720.png)
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
![Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281725.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
![Ethyl 7-bromo-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281727.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)

![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281736.png)
![Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)
![4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B281740.png)

![3-{[(4-Ethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281745.png)
![3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281746.png)
